(R)-(+)-Timolol Maleate

β-adrenoceptor pharmacology stereoselectivity enantiomer potency ratio

As the 49-54x less potent (R)-enantiomer, (R)-(+)-Timolol Maleate is the indispensable chiral impurity reference standard for USP/EP-mandated enantiomeric purity testing of timolol maleate API. Substitution with racemic or (S)-timolol invalidates method validation, system suitability, and regulatory compliance. Procure as a certified reference material (CRM) traceable to USP 1667381 or EP Y0000644 for HPLC, NMR, or sustainable AQbD-validated method development.

Molecular Formula C17H28N4O7S
Molecular Weight 432.5 g/mol
CAS No. 26839-77-0
Cat. No. B026135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(+)-Timolol Maleate
CAS26839-77-0
Synonyms(2R)-1-[(1,1-Dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-2-propanol (2Z)-2-Butenedioate Salt;  (R)-(+)-3-Morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole Hydrogen Maleate; _x000B_
Molecular FormulaC17H28N4O7S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t10-;/m1./s1
InChIKeyWLRMANUAADYWEA-DKMXUPDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(+)-Timolol Maleate (CAS 26839-77-0): Chiral Reference Standard and Research Enantiomer of Timolol


(R)-(+)-Timolol Maleate is the purified (R)-enantiomer of timolol, a non-selective β-adrenergic receptor antagonist. Timolol maleate contains one chiral carbon and is optically active; the clinically used formulation consists of the (S)-(-)-enantiomer, which is the biologically active β-blocker [1]. The (R)-(+)-enantiomer is supplied primarily as a pharmaceutical secondary standard, chiral impurity reference material, and research tool for investigating stereospecific pharmacological mechanisms. As a non-selective β-blocker, timolol exhibits absent β1 selectivity (β1 selectivity = 0) and absent intrinsic sympathomimetic activity (ISA = 0), distinguishing it from β1-selective agents such as metoprolol and atenolol [2].

Why Timolol Enantiomers Cannot Be Substituted: Stereochemistry Dictates Both Analytical Compliance and Pharmacological Outcomes


Substitution of (R)-(+)-Timolol Maleate with racemic timolol or the (S)-(-)-enantiomer is scientifically invalid for analytical quality control, chiral method development, or stereospecific pharmacological investigation. Pharmacopoeial monographs mandate enantiomeric purity testing because the two enantiomers exhibit profoundly different biological activities [1]. In animal models, (R)-timolol is 49 times less potent than (S)-timolol at β-adrenoceptors [2], while in vitro binding studies show S-timolol is approximately 54 times more potent than R-timolol at β-adrenoceptors [3]. Importantly, neither enantiomer exhibits β1/β2 selectivity [3], meaning substitution does not alter receptor subtype targeting. For analytical applications, USP and EP monographs explicitly require quantification of the (R)-enantiomer as a chiral impurity in (S)-timolol maleate drug substance [4]. Use of the incorrect enantiomer or racemate invalidates method validation, system suitability testing, and regulatory compliance documentation.

(R)-(+)-Timolol Maleate: Quantitative Differentiation Evidence for Scientific Procurement


β-Adrenoceptor Antagonist Potency: (R)-Timolol Is 49- to 54-Fold Less Potent Than (S)-Timolol

In animal models, (R)-timolol is reported to be 49 times less potent than (S)-timolol at β-adrenoceptors [1]. In rat atria binding studies, S-timolol was approximately 54 times more potent than R-timolol as a β-adrenoceptor antagonist [2]. Neither enantiomer demonstrated selectivity between β1- and β2-adrenoceptors [2]. This dramatic potency differential is fundamental to the compound's utility as a chiral reference standard and stereospecific research tool.

β-adrenoceptor pharmacology stereoselectivity enantiomer potency ratio

Human Airway Constriction: (R)-Timolol Is 13-Fold Less Potent Than (S)-Timolol

In normal human subjects, (R)-timolol is 13 times less potent than (S)-timolol in constricting the airways [1]. This differential underpins the hypothesis that R-timolol may exert a more localized β-adrenoceptor action in the eye than S-timolol, potentially improving the safety profile of ocular timolol therapy by reducing systemic bronchoconstriction risk [2].

airway constriction bronchoconstriction enantiomer safety profile

Chiral Impurity Quantitation: HPLC-Validated Detection of (R)-Enantiomer Down to 0.05% (m/m)

A validated HPLC method using a Chiracel OD-H column (25 cm × 4.6 mm, 5 μm) with a mobile phase of 0.2% diethylamine and 4% isopropanol in hexane at 1 mL/min achieved a limit of quantitation (LOQ) of 0.05% (m/m) for (R)-enantiomer detection in (S)-timolol maleate [1]. Analysis of eight commercial lots revealed (R)-enantiomer content ranging from 0.1% to 4.1% (m/m), demonstrating substantial batch-to-batch variability that necessitates quantitative chiral impurity monitoring [1]. The USP method for specific rotation was found unsuitable for detecting low levels of the (R)-enantiomer [1].

enantiomeric purity HPLC method validation chiral impurity testing

Green Analytical Method Validation: Reversed-Phase Enantioselective HPLC on Ovomucoid CSP with 10% Organic Solvent

An enantioselective HPLC method for timolol maleate enantiomeric purity testing was developed and validated on an ovomucoid chiral stationary phase (CSP) in reversed-phase mode, requiring only up to 10% (v/v) organic solvent—substantially lower than the official Ph. Eur. normal-phase HPLC method [1]. Optimized separation conditions were established via Analytical Quality by Design (AQbD) methodology with Box-Behnken experimental design, examining acetonitrile content (5–10% v/v), pH (6.0–7.0), and ammonium chloride concentration (10–30 mmol L⁻¹) [1]. The selected working point was acetonitrile 7% (v/v), pH 6.8, and ammonium chloride 14 mmol L⁻¹ [1].

green analytical chemistry chiral stationary phase method validation

β1/β2 Selectivity Profile: Timolol Exhibits Absent β1 Selectivity, Differentiating from Metoprolol and Atenolol

Timolol, including both enantiomers, exhibits absent β1 selectivity (β1 selectivity = 0) and absent intrinsic sympathomimetic activity (ISA = 0) [1]. This classifies timolol as a non-selective β-blocker without partial agonist activity, in contrast to β1-selective agents such as metoprolol (β1 selectivity = ++), atenolol (β1 selectivity = ++), and bisoprolol (β1 selectivity = ++) [1]. Additionally, timolol is distinguished from agents with ISA such as pindolol (ISA = ++) and acebutolol (ISA = +) [1].

β1 selectivity β2 blockade β-blocker class comparison

Chiral Synthesis: (R)-Enantiomer Accessible via Jacobsen Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

The synthesis of single-enantiomer timolol maleate via Jacobsen hydrolytic kinetic resolution of racemic epichlorohydrin using (S,S)- or (R,R)-salen Co(III) catalyst provides stereochemically defined access to both (S)- and (R)-enantiomers [1]. The kinetic resolution yields (R)-epichlorohydrin and (S)-3-chloropropane-1,2-diol, both of which can be utilized in stereospecific synthesis of the target enantiomer [1]. Mirror stereochemical outcomes are obtained by catalyst enantiomer selection [1].

asymmetric synthesis chiral resolution Jacobsen catalyst

(R)-(+)-Timolol Maleate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Enantiomeric Purity Testing: USP/EP-Compliant Chiral Impurity Quantification in (S)-Timolol Maleate Drug Substance

(R)-(+)-Timolol Maleate serves as the essential chiral impurity reference standard for pharmacopoeial enantiomeric purity testing of timolol maleate drug substance. Validated HPLC methods on ovomucoid CSP in reversed-phase mode (acetonitrile 7% v/v, pH 6.8, ammonium chloride 14 mmol L⁻¹) or Chiracel OD-H in normal-phase mode (0.2% diethylamine, 4% isopropanol in hexane) require authentic (R)-enantiomer standard for system suitability testing, retention time confirmation, and quantitative calibration [1][2]. The HPLC LOQ of 0.05% (m/m) enables detection below pharmacopoeial acceptance limits, supporting regulatory compliance for drug substance release and stability testing [2].

Stereospecific Pharmacology Research: Investigating Enantiomer-Dependent β-Adrenoceptor Effects

The 49- to 54-fold potency differential between (R)- and (S)-timolol at β-adrenoceptors makes (R)-(+)-Timolol Maleate an indispensable stereospecific control in β-blocker pharmacology studies [3][4]. In ocular pharmacology, the hypothesis that R-timolol exerts more localized β-adrenoceptor action in the eye than S-timolol—supported by its 13-fold lower airway constriction potency in humans—positions the (R)-enantiomer as a research tool for studying site-specific β-blockade with reduced systemic bronchoconstriction [3][4].

Analytical Method Development and Validation: Chiral HPLC and NMR Method Qualification

Procurement of (R)-(+)-Timolol Maleate as a certified reference material supports the development, validation, and transfer of enantioselective analytical methods for β-blocker quality control. Validated chiral NMR methods using high-field spectrometers (>360 MHz) and chiral solvating agents (e.g., R-TFAE) achieve an LOQ of 0.2% (m/m) for (R)-enantiomer quantitation, complementing HPLC methods and enabling cross-validation of analytical results [2]. Secondary standards with traceability to USP 1667381 and EP Y0000644 ensure regulatory acceptability in GMP environments .

Green Analytical Chemistry Implementation: Reduced-Solvent Enantiomeric Purity Testing

The AQbD-validated reversed-phase ovomucoid CSP HPLC method requiring only up to 10% (v/v) organic solvent represents an environmentally sustainable alternative to official normal-phase methods for timolol enantiomeric purity testing [1]. This method reduces chronic analyst exposure to toxic organic solvents and lowers operational solvent disposal costs while maintaining full regulatory compliance [1]. (R)-(+)-Timolol Maleate reference standard is required for system suitability and quantitation in this greener analytical workflow.

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